molecular formula C14H18ClNO3 B2732297 2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide CAS No. 2411296-15-4

2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide

Cat. No. B2732297
CAS RN: 2411296-15-4
M. Wt: 283.75
InChI Key: BOIBRDKDRUDYHS-UHFFFAOYSA-N
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Description

The compound is a benzofuran derivative. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s often used as a scaffold in drug discovery due to its wide array of biological activities .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzofuran core, which is a system of fused benzene and furan rings. It also appears to have a methoxy group (OCH3) and a chloro group (Cl) attached to the benzofuran ring .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzofuran derivatives generally have good bioavailability .

Future Directions

Benzofuran and its derivatives are a focus of ongoing research due to their wide range of biological and pharmacological applications. Future research may explore new synthetic methods, biological activities, and potential applications of these compounds .

properties

IUPAC Name

2-chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-8-4-10-5-12(18-3)11(6-13(10)19-8)7-16-14(17)9(2)15/h5-6,8-9H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIBRDKDRUDYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)CNC(=O)C(C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide

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